(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
Brand Name: Vulcanchem
CAS No.: 1307803-46-8
VCID: VC0163720
InChI: InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3
SMILES: CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

CAS No.: 1307803-46-8

Cat. No.: VC0163720

Molecular Formula: C23H21NO2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone - 1307803-46-8

Specification

Description JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
CAS No. 1307803-46-8
Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
IUPAC Name (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3
Standard InChI Key DKIVMJXJKHHIRO-UHFFFAOYSA-N
SMILES CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

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